Physicochemical Differentiation: Increased Lipophilicity vs. Unsubstituted Analog (CAS 922879-41-2)
The target compound introduces a 4-Cl substituent on the benzenesulfonyl moiety absent in the direct unsubstituted analog 3-(benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)propanamide (CAS 922879-41-2). The computed XLogP3 of the target is 3.1 vs. an estimated ~2.4 for the unsubstituted analog, while the topological polar surface area remains identical (113 Ų), indicating a specific increase in lipophilicity without altering hydrogen-bonding capacity [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (PubChem computed) [1] |
| Comparator Or Baseline | 3-(Benzenesulfonyl)-N-(1,3-benzothiazol-6-yl)propanamide (CAS 922879-41-2), estimated XLogP3 ~2.4 [1] |
| Quantified Difference | ΔXLogP3 ≈ +0.7 units |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1] |
Why This Matters
The ~0.7-unit increase in lipophilicity predicts differential membrane permeability and target binding, critical when selecting a compound for cellular assays or in vivo studies where passive diffusion influences activity.
- [1] PubChem. (2026). Compound Summary for CID 16823660. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16823660. View Source
